molecular formula C15H17NO3S B290554 N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide

Cat. No. B290554
M. Wt: 291.4 g/mol
InChI Key: RVYNTSSDVHKQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the production of 20-HETE, which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and kidney function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.

Mechanism of Action

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and kidney function. By inhibiting the production of 20-HETE, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide can reduce blood pressure and improve kidney function. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide may have neuroprotective and anti-cancer effects through its ability to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to reduce blood pressure, improve kidney function, and reduce the production of reactive oxygen species. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke, possibly through its ability to reduce inflammation and oxidative stress. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in the growth and spread of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in lab experiments is its selectivity for 20-HETE synthase, which allows for more precise targeting of this enzyme compared to other inhibitors. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to be effective in reducing blood pressure and improving kidney function in animal models of hypertension, which suggests that it may have therapeutic potential in humans. However, one limitation of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in lab experiments is its potential toxicity, as high doses of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide have been shown to cause liver damage in animals.

Future Directions

There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have greater therapeutic potential in humans. Additionally, further studies are needed to determine the safety and efficacy of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in humans, particularly in the treatment of hypertension and stroke. Finally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide may have potential as a tool for studying the role of 20-HETE in various physiological processes, which could lead to a better understanding of the mechanisms underlying diseases such as hypertension and cancer.

Synthesis Methods

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 3-(1-hydroxyethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide.

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. In animal models of hypertension, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke, possibly through its ability to reduce inflammation and oxidative stress. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in the growth and spread of certain types of cancer cells.

properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-6-3-4-9-15(11)20(18,19)16-14-8-5-7-13(10-14)12(2)17/h3-10,12,16-17H,1-2H3

InChI Key

RVYNTSSDVHKQMN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C(C)O

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.